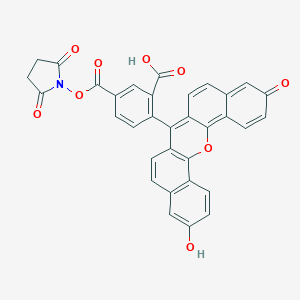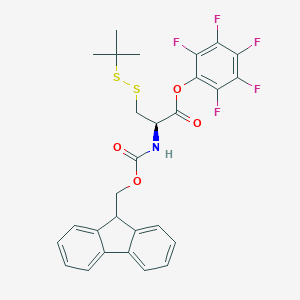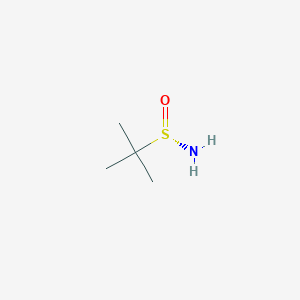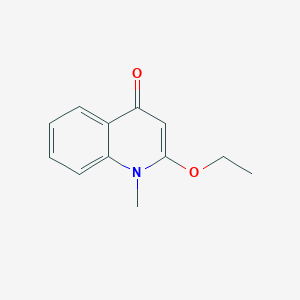
5(6)-カルボキシナフトフルオレセイン N-スクシンイミジルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5(6)-Carboxynaphthofluorescein N-Succinimidyl ester is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including a pyrrolidinone ring, a benzoic acid moiety, and a pentacyclic structure
科学的研究の応用
5(6)-Carboxynaphthofluorescein N-Succinimidyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate or as a precursor for drug development.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
Target of Action
The primary targets of 5(6)-Carboxynaphthofluorescein N-Succinimidyl Ester are intracellular molecules, notably lysine residues and other amine sources . This compound is membrane permeable and covalently couples to these intracellular molecules .
Mode of Action
5(6)-Carboxynaphthofluorescein N-Succinimidyl Ester is an amine reactive fluorescent probe . It labels cells by covalently binding to intracellular molecules . Once it diffuses into the cell, its acetate groups are cleaved by intracellular esterases, generating a fluorescent ester . This covalent coupling reaction allows the fluorescent ester to be retained within cells for extended periods .
Biochemical Pathways
The compound is involved in the process of cell staining, especially immune cells, for analysis in applications such as flow cytometry . It forms green fluorescent conjugates upon deacetylation . The fluorescence of the compound can be progressively halved within daughter cells following each cell division, allowing for the tracking of cell proliferation .
Pharmacokinetics
The compound is soluble in DMF and DMSO , which facilitates its distribution in the body.
Result of Action
The result of the compound’s action is the generation of a fluorescent signal within cells. This fluorescence can be used to track cell proliferation and migration . The compound’s fluorescence can be progressively halved within daughter cells following each cell division, allowing for the identification of multiple cell divisions .
Action Environment
The action of 5(6)-Carboxynaphthofluorescein N-Succinimidyl Ester is influenced by the pH of the environment . The compound is most effective in a physiological pH environment . Additionally, the compound should be stored under desiccating conditions at -20°C , indicating that its stability and efficacy could be affected by temperature and humidity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxynaphthofluorescein N-Succinimidyl ester involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidinone ring, the introduction of the benzoic acid moiety, and the construction of the pentacyclic structure. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
5(6)-Carboxynaphthofluorescein N-Succinimidyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with reduced functional groups.
類似化合物との比較
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: A compound with a similar pyrrolidinone ring structure but different functional groups.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Another compound with a pyrrolidinone ring and a benzoic acid moiety.
Uniqueness
5(6)-Carboxynaphthofluorescein N-Succinimidyl ester is unique due to its complex pentacyclic structure and the presence of multiple functional groups
特性
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H19NO9/c35-19-4-9-21-16(13-19)1-7-24-29(25-8-2-17-14-20(36)5-10-22(17)31(25)42-30(21)24)23-6-3-18(15-26(23)32(39)40)33(41)43-34-27(37)11-12-28(34)38/h1-10,13-15,35H,11-12H2,(H,39,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRMFVCZCOSFPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC5=CC(=O)C=CC5=C4OC6=C3C=CC7=C6C=CC(=C7)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H19NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)








